molecular formula C7H13ClN4S B1525480 4-(2-aminoethyl)-5-cyclopropyl-4H-1,2,4-triazole-3-thiol hydrochloride CAS No. 1334147-13-5

4-(2-aminoethyl)-5-cyclopropyl-4H-1,2,4-triazole-3-thiol hydrochloride

Cat. No. B1525480
M. Wt: 220.72 g/mol
InChI Key: YXVNOXUFJIZFQN-UHFFFAOYSA-N
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Description

The compound “4-(2-aminoethyl)-5-cyclopropyl-4H-1,2,4-triazole-3-thiol hydrochloride” is a derivative of 1,2,4-triazole, which is a class of heterocyclic compounds. The 1,2,4-triazole core is often found in various pharmaceuticals and agrochemicals due to its diverse biological activities .


Molecular Structure Analysis

The molecular structure of this compound would include a 1,2,4-triazole ring, an aminoethyl group, and a cyclopropyl group. The presence of these functional groups could influence the compound’s reactivity and interactions with other molecules .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the reactivity of its functional groups. For instance, the aminoethyl group might participate in reactions with carboxylic acids or acid chlorides to form amides .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the hydrochloride group would likely make the compound soluble in water .

Scientific Research Applications

Pharmacokinetics and Metabolism

  • Ticagrelor Metabolism : A study focused on the pharmacokinetics, metabolism, and excretion of Ticagrelor, a compound similar in structure to the one , highlighting the metabolic pathways and excretion patterns of this pharmaceutical compound (Teng et al., 2010).

Exposure and Health Effects

  • Vinclozolin Exposure : Research on the health effects of exposure to vinclozolin, a compound with a somewhat similar structure, did not find any evidence of health effects induced by long-term exposure (Zober et al., 1995).

Therapeutic Applications

  • Wratizolin in Skin Diseases : A study on the therapeutic application of Wratizolin, a compound with similar structural features, showcased its effectiveness in treating certain skin diseases, notably reducing the duration of the disease (Wąsik et al., 1983).
  • Pramipexole in Parkinson's Disease : Pramipexole, sharing structural similarities, was studied for its efficacy in treating Parkinson's disease, highlighting its selective affinity for dopamine receptors and its unique properties compared to other dopamine receptor agonists (Piercey et al., 1996).
  • Ambroxol in Bronchopulmonary Diseases : Ambroxol, with a similar structural framework, demonstrated clinical activity and influence on lung function, particularly beneficial in treating silicosis compared to chronic obstructive bronchitis (Curti & Renovanz, 1978).

Future Directions

The future research directions for this compound could include exploring its potential biological activities and optimizing its properties for specific applications. This could involve synthesizing analogs, studying its mechanism of action, and evaluating its efficacy and safety in relevant biological models .

properties

IUPAC Name

4-(2-aminoethyl)-3-cyclopropyl-1H-1,2,4-triazole-5-thione;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4S.ClH/c8-3-4-11-6(5-1-2-5)9-10-7(11)12;/h5H,1-4,8H2,(H,10,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXVNOXUFJIZFQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NNC(=S)N2CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClN4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-aminoethyl)-5-cyclopropyl-4H-1,2,4-triazole-3-thiol hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(2-aminoethyl)-5-cyclopropyl-4H-1,2,4-triazole-3-thiol hydrochloride
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4-(2-aminoethyl)-5-cyclopropyl-4H-1,2,4-triazole-3-thiol hydrochloride
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4-(2-aminoethyl)-5-cyclopropyl-4H-1,2,4-triazole-3-thiol hydrochloride
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4-(2-aminoethyl)-5-cyclopropyl-4H-1,2,4-triazole-3-thiol hydrochloride
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4-(2-aminoethyl)-5-cyclopropyl-4H-1,2,4-triazole-3-thiol hydrochloride

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